

H-DL-Val-OMe.HCl coupling reaction with Fmoc-protected amino acids.

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Compound of Interest

Compound Name: *H-DL-Val-OMe.HCl*

Cat. No.: *B555495*

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Application Note & Protocol

Topic: Solution-Phase Coupling of Fmoc-Protected Amino Acids with **H-DL-Val-OMe.HCl**

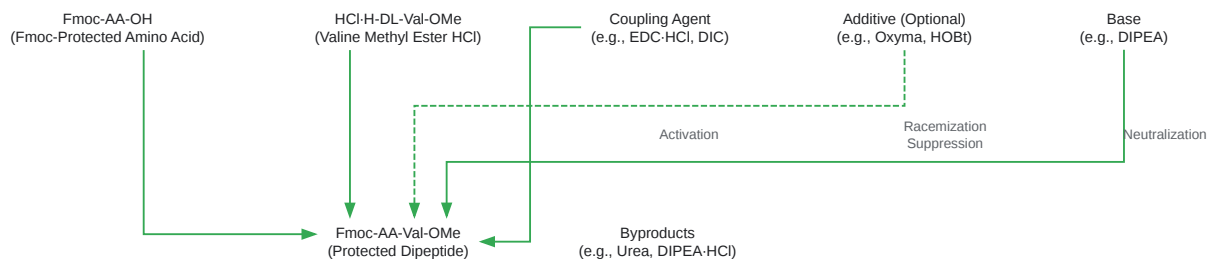
Audience: Researchers, scientists, and drug development professionals

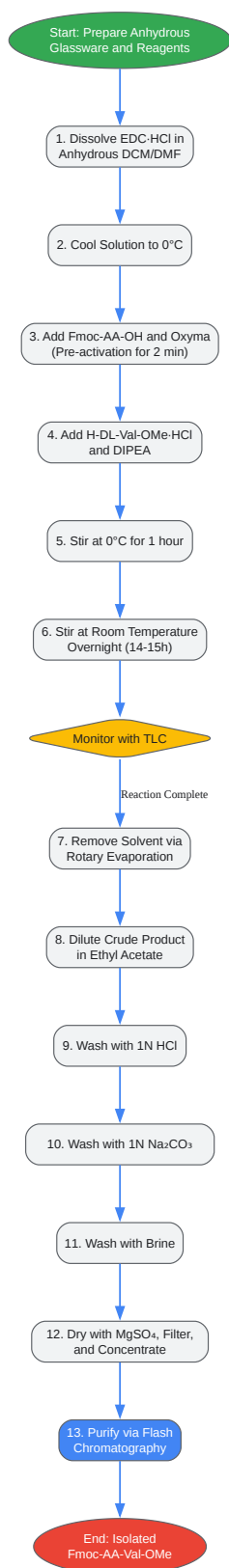
Introduction

The synthesis of dipeptides is a fundamental process in peptide chemistry, crucial for the development of peptidomimetics, therapeutic peptides, and various biochemical probes. This document provides a detailed protocol for the solution-phase coupling of N- α -Fmoc-protected amino acids with the methyl ester of valine hydrochloride (**H-DL-Val-OMe.HCl**). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α -amino function, widely used due to its stability under acidic conditions and ease of removal.^{[1][2]} This protocol employs a carbodiimide-mediated activation strategy, a robust and common method for amide bond formation.^[3] Detailed methodologies, comparative data on coupling reagents, and visual workflows are presented to guide researchers in achieving efficient and high-yield dipeptide synthesis.

General Reaction Scheme

The fundamental reaction involves the activation of the carboxylic acid of an Fmoc-protected amino acid, followed by its nucleophilic attack by the free amine of valine methyl ester to form a peptide bond. A base is required to neutralize the hydrochloride salt of the amino ester.





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References

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- 3. Organic Syntheses Procedure [orgsyn.org]
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